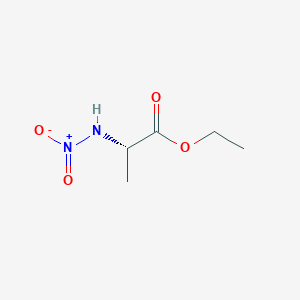

L-Alanine,N-nitro-,ethylester(9CI)

説明

Contextualization within N-Functionalized Amino Acid Esters

N-functionalized amino acid esters are a pivotal class of molecules in chemistry. The esterification of the C-terminus and functionalization of the N-terminus of amino acids allow for their use as versatile building blocks in the synthesis of more complex molecules, including peptides and peptidomimetics. The N-functional group can dramatically alter the chemical properties and biological activity of the parent amino acid ester.

Significance in Organic Chemistry and Chemical Biology Research

The significance of compounds like L-Alanine, N-nitro-, ethyl ester (9CI) in organic chemistry lies in their potential as synthetic intermediates. The N-nitro group can participate in various chemical transformations. For instance, the reduction of the nitro group can yield the corresponding hydrazine (B178648) derivative, which is a valuable synthon for the preparation of various heterocyclic compounds and other functionalized molecules.

In the realm of chemical biology, N-functionalized amino acids are instrumental in probing biological systems. The introduction of a specific functional group at the N-terminus can modulate the interaction of the amino acid with enzymes and receptors. The nitro group's electronic properties and potential for metabolic activation make it an interesting functional group for designing probes to study biological redox processes. nih.gov The reduction of nitro compounds within cells can generate reactive nitrogen species, which are implicated in various physiological and pathological processes. nih.gov

While direct research on L-Alanine, N-nitro-, ethyl ester (9CI) is not widely documented, the study of related N-acylamino acid p-nitrophenyl esters has provided insights into their reactivity and kinetics, which can be extrapolated to understand the potential behavior of N-nitroamino acid esters. nih.gov

Interactive Data Table: Physicochemical Properties

Below is a table of predicted and known physicochemical properties for L-Alanine, N-nitro-, ethyl ester (9CI) and its parent compounds. Note that some values for the target compound are theoretical, based on its structure.

| Property | L-Alanine | L-Alanine, ethyl ester | L-Alanine, N-nitro-, ethyl ester (9CI) |

| CAS Number | 56-41-7 | 3082-75-5 | 740733-81-7 |

| Molecular Formula | C₃H₇NO₂ | C₅H₁₁NO₂ | C₅H₁₀N₂O₄ |

| Molecular Weight | 89.09 g/mol | 117.15 g/mol | 162.14 g/mol |

| Appearance | White crystalline powder | Colorless liquid or solid | Not available |

| Melting Point | 258 °C (decomposes) | Not available | Not available |

| Boiling Point | Not available | 154-155 °C | Not available |

| Solubility | Soluble in water | Soluble in organic solvents | Not available |

Research Findings on Related Compounds

Research into compounds with similar structural motifs provides a framework for understanding the potential of L-Alanine, N-nitro-, ethyl ester (9CI).

Synthesis of Related N-Nitro Compounds

The synthesis of N-nitro compounds can be challenging. While specific methods for L-Alanine, N-nitro-, ethyl ester are not detailed in available literature, general methods for the N-nitration of amines often involve the use of nitrating agents under carefully controlled conditions. The reactivity of the starting amino acid ester is a key consideration.

Reactivity of the N-Nitro Group

The N-nitro group is known to be susceptible to reduction. This transformation is a key reaction in the metabolism of many nitro-containing drugs and xenobiotics, catalyzed by nitroreductase enzymes. nih.gov This reduction can proceed through a six-electron pathway to form the corresponding amino group, with nitroso and N-hydroxylamino intermediates. nih.gov These intermediates are often highly reactive and can interact with biological macromolecules. nih.gov

Applications in Chemical Biology

The incorporation of nitro groups into biologically active molecules is a strategy used in drug design. svedbergopen.comresearchgate.net The nitro group can influence a molecule's ability to cross cell membranes and interact with specific biological targets. nih.govresearchgate.net For example, the antibacterial activity of some nitro compounds is attributed to the toxic intermediates formed upon their reduction within microbial cells. nih.gov

Structure

3D Structure

特性

分子式 |

C5H10N2O4 |

|---|---|

分子量 |

162.14 g/mol |

IUPAC名 |

ethyl (2S)-2-nitramidopropanoate |

InChI |

InChI=1S/C5H10N2O4/c1-3-11-5(8)4(2)6-7(9)10/h4,6H,3H2,1-2H3/t4-/m0/s1 |

InChIキー |

OCRDUTQLMFTLFG-BYPYZUCNSA-N |

異性体SMILES |

CCOC(=O)[C@H](C)N[N+](=O)[O-] |

正規SMILES |

CCOC(=O)C(C)N[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies for L Alanine, N Nitro , Ethylester and Analogous Structures

Direct Synthesis of L-Alanine, N-nitro-, Ethylester

Detailed literature specifically outlining the direct synthesis of L-Alanine, N-nitro-, ethylester is scarce. However, the synthesis can be conceptually broken down into two primary transformations: the esterification of the L-alanine carboxyl group and the nitration of the amino group. The synthesis of the parent compound, L-alanine ethyl ester, is a well-established precursor step.

The initial and crucial step towards the target molecule involves the esterification of L-alanine to produce L-alanine ethyl ester. Standard methods, often referred to as Fischer esterification, involve reacting L-alanine with ethanol (B145695) in the presence of a strong acid catalyst. One common procedure involves bubbling hydrogen chloride gas into a suspension of L-alanine in dry ethanol, followed by refluxing the solution. chemicalbook.com This process can yield L-alanine ethyl ester hydrochloride in high purity (98%) after recrystallization. chemicalbook.com

Alternative methods for synthesizing amino acid ethyl esters include reacting the amino acid with ethanolic hydrogen chloride, which is refluxed for an extended period. scielo.br The crude ethyl ester hydrochloride is then recovered by evaporating the solvent under reduced pressure. scielo.br

Catalytic methods offer an efficient route to L-alanine esters under controlled conditions, which is particularly important for maintaining the stereochemical integrity of the chiral center. For instance, the synthesis of L-alanine isopropyl ester hydrochloride can be achieved by reacting L-alanine with isopropanol (B130326) using thionyl chloride in the presence of a catalyst like alumina (B75360) or silica. google.comgoogle.com This approach significantly reduces the amount of thionyl chloride required compared to older methods and allows for the recycling of the catalyst. google.com

More advanced catalytic systems have been developed for the N-alkylation of amino acid esters. A ruthenium-based catalyst has been shown to be effective for the direct N-alkylation of various amino acid esters with alcohols, proceeding with high retention of the enantiomeric excess (ee). nih.gov This "borrowing hydrogen" strategy represents a green and efficient alternative to traditional methods that use alkyl halides. nih.gov The control of reaction conditions, such as temperature and catalyst loading, is critical to prevent side reactions like racemization. nih.gov

Synthesis of N-Substituted L-Alanine Ethyl Ester Derivatives

The introduction of substituents onto the nitrogen atom of L-alanine ethyl ester is a key step in producing a wide array of derivatives with diverse applications.

While specific methods for the N-nitration of L-alanine ethyl ester are not well-documented, general principles of N-nitration in organic synthesis would likely involve the use of a nitrating agent such as nitric acid, often in the presence of a dehydrating agent like sulfuric acid or acetic anhydride, under carefully controlled temperature conditions to prevent over-oxidation or degradation of the amino acid scaffold. The synthesis of related nitro-containing amino acid derivatives, such as 4-nitro-phenylalanine, has been achieved using biocatalytic approaches in continuous flow systems, demonstrating the feasibility of incorporating nitro groups into amino acid structures. frontiersin.orgnovartis.com

Continuous flow chemistry has emerged as a powerful tool for the synthesis of N-substituted L-alanine derivatives, offering enhanced safety, scalability, and control over reaction parameters. mit.edursc.org A three-step continuous process has been developed for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, many of which feature an N-substituted L-alanine core. mit.edu This process often involves the formation of an N-carboxyanhydride (NCA) intermediate, followed by an amide coupling reaction. mit.edu The use of in-situ IR analysis helps in optimizing reaction conditions and kinetics. mit.edu

The advantages of flow technology are also highlighted in the biocatalytic synthesis of L-phenylalanine derivatives, where immobilized enzymes are used in packed-bed reactors. frontiersin.orgnovartis.com This setup allows for shorter reaction times, excellent conversion rates, and catalyst reusability over extended periods. frontiersin.orgnovartis.com For example, the synthesis of 4-nitro-phenylalanine achieved conversions of 89% ± 5% with a contact time of just 20 minutes. frontiersin.orgnovartis.com Similarly, continuous flow has been applied to chemoenzymatic processes, such as the reduction of nitroaromatic groups using an immobilized nitroreductase, demonstrating the integration of reaction and workup in a single, continuous operation. acs.org

Table 1: Continuous Flow Synthesis of ACE Inhibitors from N-Substituted L-Alanine Derivatives

| Product (ACE Inhibitor) | Starting Material | Isolated Yield | Throughput |

|---|---|---|---|

| Imidapril | N-substituted L-alanine derivative | High | ~0.5 g·h⁻¹ |

| Quinapril | N-substituted L-alanine derivative | Good | ~0.5 g·h⁻¹ |

| Moexipril | N-substituted L-alanine derivative | Good | ~0.5 g·h⁻¹ |

| Delapril | N-substituted L-alanine derivative | Good | ~0.5 g·h⁻¹ |

| Enalapril | N-substituted L-alanine derivative | Good | ~1 g·h⁻¹ |

Data sourced from a study on the continuous flow synthesis of ACE inhibitors. mit.edu

N-Ethoxyoxalyl-L-alanine ethyl ester is a valuable intermediate, for instance, in the production of Vitamin B6. google.comgoogle.com A one-step process has been patented for its preparation, which avoids the need for a catalyst and simplifies the procedure. google.comgoogle.com The method involves heating a mixture of α-alanine, oxalic acid, ethanol, and diethyl oxalate (B1200264) with benzene (B151609) acting as a dewatering agent. google.comgoogle.com The water generated during the esterification and acylation reactions is continuously removed as an azeotrope with benzene, driving the reaction to completion. google.comgoogle.com The reaction is typically carried out at temperatures between 60°C and 90°C. google.com

Table 2: Reactant Molar Ratios for N-Ethoxyoxalyl-alanine Ethyl Ester Synthesis

| Reactant | Molar Ratio (α-Alanine = 1) |

|---|---|

| α-Alanine | 1 |

| Oxalic Acid | 1 - 2 |

| Ethanol | 3 - 6 |

| Diethyl Oxalate | 0.5 - 1.5 |

| Benzene | 1 - 4 |

Data sourced from patent literature describing the synthesis of N-ethoxyoxalyl-alanine ethyl ester. google.com

Synthesis of Other N-Functionalized L-Alanine Ethyl Esters

The introduction of various N-functional groups onto the L-alanine ethyl ester scaffold allows for the modulation of its chemical properties and biological activity. Two notable examples are the N-(phenylmethoxy)carbonyl and N-(2,2,2-trifluoromethyl) derivatives.

N-(phenylmethoxy)carbonyl) Derivatives

The N-(phenylmethoxy)carbonyl group, commonly known as the carbobenzoxy (Cbz) group, is a widely used protecting group in peptide synthesis. The synthesis of N-(phenylmethoxy)carbonyl-L-alanine ethyl ester typically involves the reaction of L-alanine ethyl ester hydrochloride with benzyl (B1604629) chloroformate in the presence of a base. A common procedure involves suspending L-phenylalanine ethyl ester hydrochloride in a solvent like dichloromethane, followed by the addition of triethylamine (B128534) to neutralize the hydrochloride. prepchem.com Subsequently, N-benzyloxycarbonyl-L-alanine is introduced, and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) is added to facilitate the amide bond formation. prepchem.com The reaction mixture is then subjected to an aqueous workup to remove byproducts and unreacted starting materials. prepchem.com The final product is obtained after drying and removal of the solvent under reduced pressure. prepchem.com

Another approach involves the direct reaction of 3-{[(benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)alanine with methyl iodide in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding methyl ester. chemicalbook.com While this example illustrates the formation of a methyl ester, the principle can be adapted for the synthesis of ethyl esters.

| Reactants | Reagents | Solvent | Product |

| L-phenylalanine ethyl ester·HCl, N-benzyloxycarbonyl-L-alanine | Triethylamine, 1-ethyl-3-(3-dimethyaminopropyl) carbodiimide·HCl | Dichloromethane | Carbobenzoxy-L-alanyl-L-phenylalanine ethyl ester |

| 3-{[(benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)alanine, Methyl iodide | Potassium carbonate | Dimethyl sulfoxide (DMSO) | Methyl 3-{[(benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)alaninate |

N-(2,2,2-trifluoromethyl) Derivatives

The incorporation of a trifluoromethyl group can significantly alter the electronic properties and metabolic stability of a molecule. The synthesis of N-(2,2,2-trifluoromethyl)-L-alanine ethyl ester is a key step in creating trifluoromethyl-containing peptides and other chiral compounds. While specific synthetic details for this exact compound are not extensively documented in the provided search results, the general approach would involve the reaction of L-alanine ethyl ester with a trifluoromethylating agent. The resulting compound, N-(2,2,2-trifluoromethyl)-L-alanine ethyl ester, has a molecular weight of 199.17 g/mol and the empirical formula C7H12F3NO2. sigmaaldrich.com

Chemo-Enzymatic and Stereoselective Synthesis of L-Alanine and its Ester Scaffolds

The demand for enantiomerically pure amino acids and their derivatives has driven the development of highly selective synthetic methods. Chemo-enzymatic and stereoselective approaches offer powerful alternatives to traditional chemical synthesis, often providing higher yields and enantiomeric purities.

Enzymes are highly specific catalysts that can be employed for the stereoselective transformation of substrates. For instance, phenylalanine ammonia-lyase (PAL) catalyzes the addition of ammonia (B1221849) to (E)-cinnamic acid to form L-phenylalanine. nih.gov This principle can be extended to the synthesis of other L-amino acids.

A chemo-enzymatic strategy often involves a combination of chemical steps to prepare a precursor molecule, followed by an enzymatic reaction to introduce the desired chirality. For example, a multi-step chemical synthesis can be used to create a complex scaffold, and then an enzyme is utilized for a key stereoselective transformation. nih.gov

The synthesis of L-alanine ethyl ester itself can be achieved through the esterification of L-alanine. A common laboratory method involves bubbling hydrogen chloride gas into a suspension of L-alanine in dry ethanol, followed by refluxing the solution. chemicalbook.com After concentration and recrystallization, L-alanine ethyl ester hydrochloride is obtained in high yield. chemicalbook.com

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. This can be achieved through various methods, including the use of chiral catalysts, auxiliaries, or starting materials. An example of a stereoselective synthesis is the reaction of DL-serine and adenosine-5-phosphorimidazolide in the presence of adenosine-5'-(O-methylphosphate) and imidazole, which results in the stereoselective formation of the D-serine-containing aminoacyl nucleotide ester. nih.gov Although this example uses serine, the principles of stereoselective synthesis are broadly applicable to other amino acids like alanine (B10760859).

The Gabriel synthesis, a classic method for preparing primary amines, can be adapted for the synthesis of amino acids. youtube.com By using a malonic ester derivative, one can introduce the desired side chain and then hydrolyze the intermediates to yield the amino acid. youtube.com While this method may produce a racemic mixture, it can be coupled with a resolution step or modified to achieve stereoselectivity.

| Method | Key Features | Example Application |

| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps for high selectivity. nih.gov | Use of phenylalanine ammonia-lyase (PAL) for L-phenylalanine synthesis. nih.gov |

| Stereoselective Synthesis | Aims to produce a single stereoisomer. | Stereoselective formation of an aminoacyl ester of a nucleotide. nih.gov |

| Esterification of L-Alanine | Direct conversion of L-alanine to its ethyl ester. chemicalbook.com | Reaction of L-alanine with ethanol and hydrogen chloride. chemicalbook.com |

| Gabriel Synthesis Adaptation | Classic amine synthesis modified for amino acid production. youtube.com | Synthesis of alanine using a phthalimide (B116566) and a malonic ester derivative. youtube.com |

Chemical Reactivity and Mechanistic Transformations of L Alanine, N Nitro , Ethylester

Reductive Processes of the N-Nitro Group

The reduction of the N-nitro group is a significant transformation, proceeding through multiple electron and proton transfer steps to ultimately yield the corresponding amine. nih.gov This process can be achieved using various reducing agents, including metals in acidic media (such as iron, tin, or zinc with HCl) or through catalytic hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.com

Formation of Reactive Intermediates

The reduction of a nitro group involves a six-electron process that sequentially forms nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov This reduction can proceed through a radical mechanism, involving the successive generation of a nitroanion radical, a nitroso compound, a hydronitroxide radical, and a hydroxylamino derivative before forming the amine. nih.gov Alternatively, it can occur via three successive two-electron steps, equivalent to hydride transfers. nih.gov

The N-hydroxylamino intermediate is of particular interest as it can undergo further reactions, such as conjugation with acetate (B1210297) or sulfate, which introduces a good leaving group. nih.gov This can lead to the formation of a reactive nitrenium or carbenium ion. nih.gov

Mechanistic Pathways of Nitro Group Reduction

The specific pathway for nitro group reduction can be influenced by the chosen reagent and reaction conditions. For instance, while catalytic hydrogenation and metal/acid reductions typically lead to the formation of the amine, other reagents can yield different products. masterorganicchemistry.com The reduction is catalyzed by various enzymes known as nitroreductases, which facilitate the electron transfer to the nitro group. nih.gov

The presence of other functional groups within the molecule can influence the reduction process. For example, the electron-donating nature of a resulting amino group can hinder the reduction of a second nitro group if present. nih.gov In some cases, the reduction of the nitro group acts as a trigger for subsequent reactions, such as DNA crosslinking in certain prodrugs. nih.gov

Ester Hydrolysis Mechanisms

The ethyl ester group of L-Alanine, N-nitro-, ethyl ester can be hydrolyzed to the corresponding carboxylic acid through either acid- or base-catalyzed mechanisms. wikipedia.orgdalalinstitute.com

Acid-Catalyzed Hydrolysis Kinetics

Acid-catalyzed ester hydrolysis is a reversible process that is the reverse of Fischer esterification. wikipedia.orgyoutube.com The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Following proton transfers, the alcohol portion is eliminated, and deprotonation of the reformed carbonyl group yields the carboxylic acid and regenerates the acid catalyst. youtube.com

The rate of acid-catalyzed hydrolysis can be influenced by steric hindrance around the ester group. ucoz.com For most esters, the reaction follows an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com However, for esters with bulky groups or those that can form stable carbocations, an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) may be observed, particularly in concentrated acid. ucoz.com

Base-Catalyzed Hydrolysis Kinetics

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orglibretexts.org It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.org This intermediate then expels the alkoxide ion, and the resulting carboxylic acid quickly deprotonates the alkoxide to form a carboxylate salt and an alcohol. wikipedia.org

The reaction requires a stoichiometric amount of base. wikipedia.org The kinetics of base-catalyzed hydrolysis are typically second order, being first order in both the ester and the hydroxide ion. The most common mechanism for base-catalyzed hydrolysis is the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com

Reactions Involving the Alpha-Carbon and Stereochemical Control

The alpha-carbon of L-Alanine, N-nitro-, ethyl ester is a stereocenter, and its configuration is a crucial aspect of the molecule's reactivity. Reactions involving this position must consider the potential for retention, inversion, or racemization of stereochemistry.

For instance, in the synthesis of related α-amino esters, the stereochemistry at the alpha-carbon is a key consideration. nih.gov Reactions such as alkylation at the alpha-carbon can be used to introduce new substituents, and the stereochemical outcome of these reactions is critical. nih.govyoutube.com In some cases, the existing stereocenter can direct the stereochemistry of subsequent reactions.

The conversion of L-alanine to compounds like (2S)-bromopropanoic acid and its ethyl ester involves reactions at the alpha-carbon where stereochemistry is a central element. youtube.com Diazotization of the amino group followed by nucleophilic substitution is a common strategy, and the stereochemical outcome (retention or inversion) depends on the specific reaction mechanism (SN1 or SN2). youtube.com

Cycloaddition and Annulation Reactions with Related Chiral Alanine (B10760859) Esters

While specific studies on the cycloaddition and annulation reactions of L-Alanine, N-nitro-, ethyl ester are not extensively documented in peer-reviewed literature, the broader class of chiral alanine esters and related nitro compounds are versatile building blocks in the synthesis of complex cyclic and heterocyclic structures. These reactions leverage the inherent chirality of the alanine backbone to induce stereoselectivity in the formation of new rings. Research in this area primarily focuses on derivatives where the amino or carboxylate group is modified to facilitate these transformations, or on related structures like ethyl nitroacetate (B1208598), which can be considered a synthon for a nitro-glycine or nitro-alanine equivalent.

Cycloaddition Reactions

Cycloadditions are powerful pericyclic reactions that form a cyclic molecule through the concerted or stepwise combination of two or more unsaturated molecules, creating multiple new sigma bonds. numberanalytics.comnumberanalytics.com The chirality present in alanine esters is frequently exploited to direct the stereochemical outcome of these reactions.

One of the most common types is the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, which constructs five-membered rings. numberanalytics.comchemistrytalk.org A notable example involves the reaction of chiral imino esters derived from amino acids like alanine with various dipolarophiles. In a study on the synthesis of chiral cis-3,4-diaminopyrrolidines, researchers utilized an enantioselective 1,3-dipolar cycloaddition between glycine (B1666218) or alanine-derived imino esters and (Z)-nitroalkenes. mdpi.com The reaction, catalyzed by a silver salt in the presence of a chiral phosphine (B1218219) ligand, proceeds with high diastereoselectivity and enantioselectivity to afford densely functionalized pyrrolidines. mdpi.com The presence of the nitro group on the dipolarophile is crucial for activating the double bond towards the cycloaddition.

The scope of this transformation was demonstrated with various aromatic substituents on the imino ester. The results indicate that high yields and excellent enantiomeric excesses (ee) can be achieved, establishing a reliable method for accessing chiral prolinate derivatives. mdpi.com

Table 1: Enantioselective 1,3-Dipolar Cycloaddition of an Alanine-Derived Imino Ester mdpi.com

| Imino Ester Substituent (Ar) | Dipolarophile | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Phenyl | (Z)-β-Phthalimidonitroethene | AgOAc / (Sa,R,R)-Ligand | 79 | 92:8 | 94 |

| 4-Bromophenyl | (Z)-β-Phthalimidonitroethene | AgOAc / (Sa,R,R)-Ligand | 78 | 91:9 | 99 |

| 2-Naphthyl | (Z)-β-Phthalimidonitroethene | AgOAc / (Sa,R,R)-Ligand | 65 | 90:10 | 97 |

| 2-Thienyl | (Z)-β-Phthalimidonitroethene | AgOAc / (Sa,R,R)-Ligand | 70 | 89:11 | 97 |

Furthermore, ethyl nitroacetate, a compound structurally related to the title molecule, serves as a key precursor in cycloaddition strategies for synthesizing unnatural α-amino esters. beilstein-journals.orgresearchgate.net Research has detailed [2+3] cycloadditions involving ethyl nitroacetate derivatives, although these approaches can sometimes lead to undesired side products. beilstein-journals.org

Annulation Reactions

Annulation reactions involve the formation of a new ring onto a pre-existing molecule. The Barton-Zard pyrrole (B145914) synthesis, a classic example, often utilizes nitroalkenes as a key component. chim.itresearchgate.net These reactions highlight the utility of the nitro group as both an activating group and a potential leaving group to achieve aromatization. chim.it

Modern advancements have expanded the scope of annulation reactions using chiral building blocks. A recent development is the copper-catalyzed asymmetric annulation of yne-allylic esters with amines to produce C-N axially chiral arylpyrroles. nih.gov While not directly involving an alanine ester, this methodology showcases how chiral esters can participate in sophisticated annulation cascades. The proposed mechanism involves a stepwise sequence of remote amination, cyclization, and aromatization. nih.gov The versatility of this method was demonstrated across a range of yne-allylic esters and amine nucleophiles, consistently delivering high yields and enantioselectivities.

Table 2: Copper-Catalyzed Asymmetric Annulation to Form Axially Chiral Arylpyrroles nih.gov

| Yne-allylic Ester Substituent (Ar) | Amine Nucleophile | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Phenyl | 8-Aminonaphthalen-2-ol | Cu(MeCN)4PF6 / Pybox Ligand | 98 | 96:4 |

| 4-Tolyl | 8-Aminonaphthalen-2-ol | Cu(MeCN)4PF6 / Pybox Ligand | 97 | 97:3 |

| 4-Methoxyphenyl | 8-Aminonaphthalen-2-ol | Cu(MeCN)4PF6 / Pybox Ligand | 95 | 96:4 |

| 4-Chlorophenyl | 8-Aminonaphthalen-2-ol | Cu(MeCN)4PF6 / Pybox Ligand | 92 | 94:6 |

These examples underscore the synthetic potential of chiral synthons related to L-alanine ethyl ester. The stereocenter of the amino acid and the electronic properties of substituents like the nitro group are key design elements for developing novel, highly selective cycloaddition and annulation methodologies for the construction of valuable, complex molecular architectures.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For L-Alanine, N-nitro-, ethyl ester, a combination of proton (¹H) and carbon-13 (¹³C) NMR, along with advanced techniques like Dynamic Nuclear Polarization (DNP) NMR, provides a comprehensive picture of the atomic connectivity and electronic environment within the molecule.

Proton (¹H) NMR Spectroscopy for Ligand Environments

Proton NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. In L-Alanine, N-nitro-, ethyl ester, the different proton groups (the ethyl ester protons, the alanine (B10760859) α-proton, and the alanine methyl protons) will resonate at distinct chemical shifts (δ), measured in parts per million (ppm). The expected ¹H NMR spectrum would display signals corresponding to each unique proton environment.

The protons of the ethyl group are expected to show a characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group due to spin-spin coupling with each other. The α-proton of the alanine moiety would likely appear as a quartet, being coupled to the three protons of the adjacent methyl group. The methyl protons of the alanine backbone would, in turn, appear as a doublet, coupled to the α-proton. The presence of the electron-withdrawing N-nitro group is anticipated to deshield the adjacent α-proton, causing its signal to appear at a lower field (higher ppm value) compared to a standard L-alanine ethyl ester. inflibnet.ac.in

Predicted ¹H NMR Data for L-Alanine, N-nitro-, ethyl ester

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Ethyl -CH₃ | ~1.2-1.4 | Triplet | ~7 |

| Alanine -CH₃ | ~1.5-1.7 | Doublet | ~7 |

| Ethyl -CH₂- | ~4.1-4.3 | Quartet | ~7 |

| Alanine α-CH | ~4.5-4.8 | Quartet | ~7 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in L-Alanine, N-nitro-, ethyl ester will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are sensitive to the electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically appearing in the range of 165-175 ppm. The α-carbon, being attached to the nitrogen of the N-nitro group, will also be significantly deshielded. The carbons of the ethyl group and the alanine methyl group will appear at higher fields (lower ppm values).

Predicted ¹³C NMR Data for L-Alanine, N-nitro-, ethyl ester

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| Alanine -CH₃ | ~15-20 |

| Ethyl -CH₃ | ~14-18 |

| Alanine α-CH | ~55-65 |

| Ethyl -CH₂- | ~60-65 |

| Ester C=O | ~168-172 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Dynamic Nuclear Polarization (DNP) NMR for Chemical Shift Sensitivity Studies

Dynamic Nuclear Polarization (DNP) is an advanced NMR technique that can dramatically enhance the signal intensity, sometimes by several orders of magnitude. This is particularly useful for studying insensitive nuclei like ¹³C and ¹⁵N, or for analyzing samples at very low concentrations.

In the context of L-Alanine, N-nitro-, ethyl ester, DNP-NMR could be employed to study subtle changes in the chemical environment. For instance, by hyperpolarizing the molecule, it might be possible to perform highly sensitive studies on its interactions with other molecules or to monitor reactions in real-time. While direct DNP-NMR studies on L-Alanine, N-nitro-, ethyl ester are not documented, research on related compounds like hyperpolarized [1-¹³C]alanine ethyl ester has demonstrated the feasibility of using DNP to probe cellular metabolism and pH. This suggests that DNP-NMR could be a powerful tool for investigating the behavior of L-Alanine, N-nitro-, ethyl ester in biological or chemical systems.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

For L-Alanine, N-nitro-, ethyl ester, the key functional groups are the N-nitro group (-N-NO₂), the ester group (-COOEt), and the alkyl backbone.

N-Nitro Group: The N-nitro group is expected to exhibit strong and characteristic absorption bands in the FTIR spectrum. Specifically, an asymmetric stretching vibration is typically observed in the range of 1550-1475 cm⁻¹ and a symmetric stretching vibration between 1365-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are often intense and can be a clear indicator of the presence of the nitro functionality. In Raman spectroscopy, the symmetric stretch is usually more intense. spectroscopyonline.com

Ester Group: The ester group will be characterized by a strong carbonyl (C=O) stretching vibration, typically appearing around 1735-1750 cm⁻¹ in the FTIR spectrum. C-O stretching vibrations will also be present at lower frequencies.

Alkyl Groups: The C-H stretching vibrations of the alanine and ethyl methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear at lower wavenumbers.

Predicted Vibrational Frequencies for L-Alanine, N-nitro-, ethyl ester

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong | Medium-Strong |

| C=O Stretch (Ester) | 1735-1750 | Strong | Medium |

| N-NO₂ Asymmetric Stretch | 1550-1475 | Strong | Weak |

| N-NO₂ Symmetric Stretch | 1365-1290 | Strong | Strong |

| C-O Stretch (Ester) | 1100-1300 | Medium-Strong | Weak |

Note: Predicted values are based on typical vibrational frequencies for similar functional groups.

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis and NIR spectroscopy probe the electronic transitions within a molecule. The N-nitro group in L-Alanine, N-nitro-, ethyl ester is the primary chromophore that will absorb light in the UV region. N-nitrosamines, a related class of compounds, typically show two absorption bands: a strong π → π* transition around 230 nm and a weaker n → π* transition around 330-340 nm. researchgate.net It is plausible that N-nitroamines would exhibit similar electronic transitions. The presence of these absorption bands can confirm the presence of the N-nitro functionality and provide information about its electronic structure.

The near-infrared (NIR) region (approximately 800-2500 nm) is dominated by overtones and combination bands of fundamental vibrations, primarily from C-H, N-H, and O-H bonds. While less specific than mid-infrared spectroscopy, NIR can be a valuable tool for non-destructive analysis and for studying intermolecular interactions, such as hydrogen bonding. For L-Alanine, N-nitro-, ethyl ester, NIR spectroscopy could potentially be used for quantitative analysis or to study its behavior in different solvent environments.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

For L-Alanine, N-nitro-, ethyl ester, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition (C₅H₁₀N₂O₄).

Upon ionization in the mass spectrometer (e.g., by electron impact), the molecule will fragment in a characteristic manner. The fragmentation pattern provides a "fingerprint" that can aid in structural confirmation. Likely fragmentation pathways for L-Alanine, N-nitro-, ethyl ester would include:

Loss of the nitro group (-NO₂)

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the ester group to lose CO₂Et.

Fragmentation of the alanine backbone.

The analysis of these fragment ions allows for the reconstruction of the molecular structure. Studies on related N-nitroso compounds have shown characteristic losses of ·NO and ·OH radicals, and similar fragmentation behavior could be anticipated for N-nitro compounds. cdnsciencepub.comnih.gov

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

The strong electron-withdrawing nature of the nitro group significantly impacts the electron density distribution across the molecule. mdpi-res.com DFT calculations can quantify this effect by computing various electronic properties. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. rsc.org

Furthermore, the calculation of Mulliken net charges on the nitro group can serve as a parameter to assess sensitivity and bond strength. researchgate.net The electrostatic potential mapped onto the electron density surface would reveal regions susceptible to nucleophilic or electrophilic attack. For instance, in related nitroaromatic compounds, the oxygen atoms of the nitro groups and the C-N bond are identified as potential sites for nucleophilic attack. mdpi.com

Table 1: Hypothetical Electronic Properties of L-Alanine, N-nitro-, ethyl ester (9CI) Calculated by DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available electron orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Charge on Nitro Group | -0.25 e | The negative charge indicates the strong electron-withdrawing nature of the nitro group. |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as no specific published research on the quantum chemical calculations of L-Alanine, N-nitro-, ethyl ester (9CI) was found.

Molecular Dynamics Simulations of Compound Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nsf.gov For L-Alanine, N-nitro-, ethyl ester (9CI), MD simulations would provide a detailed picture of its flexibility and how it might interact with other molecules, such as solvents or biological macromolecules.

The process would involve placing the molecule in a simulation box, typically filled with a solvent like water, and then solving Newton's equations of motion for every atom in the system over a certain period. The choice of a suitable force field is crucial for the accuracy of MD simulations. nih.gov Force fields like AMBER, CHARMM, or GROMOS, which have been parameterized for amino acids and can be extended to their derivatives, would be appropriate. researchgate.netacs.org Given that the carboxyl group is esterified, the molecule would not be zwitterionic, a factor that must be correctly handled in the force field parameterization. researchgate.net

MD simulations can reveal the preferred conformations of the molecule by analyzing the dihedral angles of the backbone and the side chain. This analysis helps in understanding the three-dimensional shapes the molecule is most likely to adopt. Furthermore, by simulating the molecule in a solvent, one can study the formation and dynamics of hydrogen bonds and other non-covalent interactions, which are key to its behavior in solution.

Table 2: Potential Conformational Dihedral Angles of L-Alanine, N-nitro-, ethyl ester (9CI) from MD Simulations

| Dihedral Angle | Hypothetical Range (degrees) | Description |

| Φ (Phi) | -150 to -50 | Rotation around the N-Cα bond. |

| Ψ (Psi) | +120 to +180 and -60 to -30 | Rotation around the Cα-C' bond. |

| ω (Omega) | ~180 (trans) | Rotation around the peptide-like N-NO2 bond. |

| χ1 (Chi1) | -80 to -40 and +40 to +80 | Rotation around the Cα-Cβ bond of the alanine (B10760859) side chain. |

Disclaimer: The data in this table is hypothetical and based on typical ranges for amino acid derivatives. Specific values for L-Alanine, N-nitro-, ethyl ester (9CI) would require dedicated MD simulation studies.

Theoretical Assessment of Reaction Pathways and Abiotic Degradation Mechanisms

Theoretical calculations can be used to explore potential reaction pathways and degradation mechanisms of L-Alanine, N-nitro-, ethyl ester (9CI) in the absence of biological systems (abiotic degradation). This is particularly relevant for understanding the environmental fate of the compound.

One likely degradation pathway for N-nitro compounds is the cleavage of the N-NO2 bond. The energy barrier for this bond dissociation can be calculated using quantum chemical methods. Another possibility is the nitro-nitrite rearrangement, which has been studied theoretically for other C-nitro compounds and could be a potential transformation route. acs.org

Furthermore, the ester group could be susceptible to hydrolysis, especially under acidic or basic conditions. Theoretical models can simulate this reaction by including water molecules and calculating the activation energy for the cleavage of the ester bond. The presence of the N-nitro group might influence the rate of this hydrolysis reaction, a hypothesis that can be tested computationally.

Studies on the ozonation of amino acids have shown that the reaction often initiates at the nitrogen atom, leading to the formation of nitroalkanes as intermediates. researchgate.net A similar mechanism could be plausible for the degradation of L-Alanine, N-nitro-, ethyl ester (9CI) in the presence of strong oxidizing agents.

L Alanine, N Nitro , Ethylester and Its Derivatives As Chiral Building Blocks in Advanced Organic Synthesis

Role in Stereoselective Chemical Transformations

No specific research findings on the role of L-Alanine, N-nitro-, ethyl ester in stereoselective chemical transformations were identified.

Application in Peptide and Peptidomimetic Synthesis

There is no available data in the scientific literature detailing the application of L-Alanine, N-nitro-, ethyl ester in peptide or peptidomimetic synthesis.

Precursor in the Synthesis of Complex Heterocyclic Compounds

Specific instances of L-Alanine, N-nitro-, ethyl ester being used as a precursor for the synthesis of complex heterocyclic compounds are not documented in the reviewed scientific literature.

Enzymatic and Biochemical Interactions: Mechanistic Investigations

Interaction with Enzymes Involved in Reductive Processes (Mechanistic Studies)

Direct studies on the interaction of L-Alanine, N-nitro-, ethyl ester(9CI) with reductive enzymes are not prominently documented. However, the presence of a nitro group suggests potential interactions with nitroreductases, a class of enzymes known to catalyze the reduction of nitro compounds. gatech.eduacs.org

Alteration of Enzyme Activity at the Molecular Level

The N-nitro group in L-Alanine, N-nitro-, ethyl ester(9CI) is an electron-withdrawing group that could make the compound a substrate for nitroreductases. These flavoenzymes typically utilize flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors to mediate the transfer of electrons, usually from NAD(P)H, to the nitro group. gatech.edu The reduction of a nitro group is a stepwise process that can produce nitroso and hydroxylamine (B1172632) intermediates, ultimately leading to the corresponding amine. The specific intermediates formed and their stability would be crucial in determining any subsequent effects on enzyme activity.

It is plausible that the binding of L-Alanine, N-nitro-, ethyl ester(9CI) to the active site of a nitroreductase could be influenced by the stereochemistry of the L-alanine component and the hydrophobicity of the ethyl ester group. These features could affect the orientation of the N-nitro group relative to the flavin cofactor, thereby influencing the efficiency of the reduction.

Influence on Metabolic Pathways (Non-Clinical Mechanistic Aspects)

Should L-Alanine, N-nitro-, ethyl ester(9CI) undergo reduction by nitroreductases, the resulting product, L-Alanine, N-amino-, ethyl ester, would be introduced into the cellular environment. The metabolic fate of this N-amino-alanine derivative is not characterized. However, the introduction of a novel amino acid derivative could potentially interfere with normal amino acid metabolic pathways. For instance, it might compete with natural amino acids for binding to aminoacyl-tRNA synthetases or other enzymes involved in amino acid transformations. youtube.com

Furthermore, the process of nitroreduction itself can impact cellular redox balance by consuming NAD(P)H. Significant diversion of this reducing equivalent pool towards the metabolism of L-Alanine, N-nitro-, ethyl ester(9CI) could, in principle, affect other NAD(P)H-dependent pathways, such as aspects of carbohydrate metabolism or fatty acid synthesis. youtube.comgenome.jp

Hydrolysis by Esterases and Amidases: Enzymatic Kinetics and Specificity

The structure of L-Alanine, N-nitro-, ethyl ester(9CI) contains two primary sites for enzymatic hydrolysis: the ethyl ester linkage and the N-nitro amide-like bond.

Kinetic Characterization of Enzymatic Hydrolysis Rates

The ethyl ester group of L-Alanine, N-nitro-, ethyl ester(9CI) is a likely substrate for a wide range of carboxylesterases. These enzymes catalyze the hydrolysis of ester bonds to yield a carboxylic acid and an alcohol. In this case, hydrolysis would produce N-nitro-L-alanine and ethanol (B145695). The kinetics of this reaction would be influenced by the physicochemical properties of the substrate, such as its solubility and the steric hindrance around the ester group. Studies on other amino acid esters have shown that esterases can exhibit broad substrate specificity. nih.gov

The N-nitro bond is chemically similar to an amide bond and could potentially be a substrate for amidases or proteases with broad specificity. Amidases are known to hydrolyze amide bonds, and some proteases also exhibit esterase and amidase activity. nih.govsigmaaldrich.com However, the electronic properties of the N-nitro group, being more electron-withdrawing than a typical carbonyl group in an amide, might significantly alter its susceptibility to enzymatic attack. The hydrolysis of this bond would yield L-alanine and nitrous acid.

A comparative kinetic analysis would be necessary to determine the preferential site of hydrolysis and the enzymes involved. It is also possible that the compound acts as an inhibitor rather than a substrate for some of these enzymes. For example, studies on N(G)-nitro-L-arginine methyl ester (L-NAME) have shown that it acts as a prodrug, requiring hydrolysis of its methyl ester to N(G)-nitro-L-arginine to become an active inhibitor of nitric oxide synthase. nih.gov A similar mechanism could be envisaged for L-Alanine, N-nitro-, ethyl ester(9CI) in other enzyme systems.

Structural Basis of Enzyme-Substrate Recognition Mechanisms

The recognition of L-Alanine, N-nitro-, ethyl ester(9CI) by esterases would likely involve a hydrophobic pocket to accommodate the ethyl group and specific interactions with the L-alanine backbone. The active site of many esterases contains a catalytic triad (B1167595) (e.g., Ser-His-Asp/Glu) that facilitates the nucleophilic attack on the ester carbonyl carbon. The precise fit of the substrate into the active site is a key determinant of catalytic efficiency.

For amidases, recognition would depend on the enzyme's ability to accommodate the N-nitro-alanine structure. The catalytic mechanism of amidases also often involves a catalytic triad. nih.gov The geometry and charge distribution of the N-nitro group would be critical for its proper positioning within the active site for catalysis. The planarity and electronic nature of the N-nitro group differ from a standard peptide bond, which would likely have a significant impact on binding and catalysis.

Modulatory Effects on Isolated Biochemical Systems and Pathways (Strictly Non-Clinical)

Beyond direct enzymatic interactions, L-Alanine, N-nitro-, ethyl ester(9CI) or its metabolites could have modulatory effects on various biochemical systems. For instance, N-nitro amino acids can be sources of nitric oxide (NO) or related reactive nitrogen species (RNS) under certain conditions, although this is more established for N-nitroso compounds. nih.gov If L-Alanine, N-nitro-, ethyl ester(9CI) were to release RNS, it could influence signaling pathways that are regulated by these species. nih.gov

Chemical Degradation Pathways and Environmental Fate

Abiotic Hydrolysis Pathways in Aqueous Environments

The abiotic hydrolysis of L-Alanine, N-nitro-, ethyl ester in aqueous environments can proceed through two primary pathways: the hydrolysis of the ethyl ester linkage and the cleavage of the N-nitroamine group. The dominant pathway is highly dependent on the pH of the surrounding medium.

The hydrolysis of the ethyl ester is a well-documented reaction that can be catalyzed by both acids and bases. ias.ac.inias.ac.inuv.esnitt.eduyoutube.com Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the ester is directly attacked by a hydroxide (B78521) ion. The generally accepted mechanism for base-catalyzed ester hydrolysis involves a two-step nucleophilic acyl substitution.

The N-nitroamine functionality can also undergo hydrolysis, particularly under acidic conditions, in a process known as denitrosation for the related N-nitrosamines. nih.govrsc.org This involves protonation of the nitroamine group, followed by cleavage of the N-N bond to yield the corresponding amine (L-alanine ethyl ester) and nitrous acid. The rate of this reaction is influenced by the acidity of the solution.

The interplay between these two hydrolysis pathways will determine the primary degradation products of L-Alanine, N-nitro-, ethyl ester in different aquatic environments.

Table 1: General Influence of pH on the Hydrolysis of Functional Groups in L-Alanine, N-nitro-, ethyl ester (9CI)

| pH Range | Primary Hydrolytic Pathway | Expected Major Products |

| Acidic (pH < 7) | - Acid-catalyzed ester hydrolysis- Acid-catalyzed N-nitroamine cleavage | - L-Alanine- Ethanol- L-Alanine ethyl ester- Nitrous Acid |

| Neutral (pH ≈ 7) | - Slow ester hydrolysis- Slow N-nitroamine cleavage | - L-Alanine- Ethanol- L-Alanine ethyl ester |

| Alkaline (pH > 7) | - Base-catalyzed ester hydrolysis | - L-Alanine salt- Ethanol (B145695) |

Photolytic Degradation Mechanisms under Environmental Conditions

Exposure to sunlight can induce the photolytic degradation of L-Alanine, N-nitro-, ethyl ester. The primary chromophore in the molecule is the N-nitroamine group, which is expected to be the main site of light absorption and subsequent photochemical reactions.

The photolysis of N-nitrosamines, which are structurally similar to N-nitroamines, has been extensively studied and primarily involves the homolytic cleavage of the N-NO bond upon absorption of UV radiation. nih.govoak.go.krnih.govnih.govacs.org By analogy, the photolytic degradation of L-Alanine, N-nitro-, ethyl ester is anticipated to proceed via the cleavage of the N-NO2 bond, generating an amino radical and a nitrogen dioxide radical. These radical species can then undergo a variety of secondary reactions with other molecules in the environment.

The ethyl ester portion of the molecule may also be susceptible to photolytic degradation, although likely to a lesser extent than the N-nitroamine group. The photolysis of simple alkyl esters can involve intramolecular rearrangements or dissociation processes. cdnsciencepub.comresearchgate.net The presence of dissolved organic matter in natural waters can also influence the photolytic degradation rate, acting as photosensitizers or attenuating the available light.

Table 2: Potential Photolytic Degradation Reactions of L-Alanine, N-nitro-, ethyl ester (9CI)

| Reaction Type | Proposed Mechanism | Potential Products |

| Primary Photolysis | Homolytic cleavage of the N-NO2 bond upon UV absorption. | L-Alanine ethyl ester radical, Nitrogen dioxide radical |

| Secondary Reactions | Radical recombination, hydrogen abstraction, and reactions with dissolved oxygen. | L-Alanine ethyl ester, Nitrite, Nitrate, and other oxidation products |

| Ester Photolysis | Intramolecular rearrangement or dissociation of the ester group. | Various fragmentation products |

This table presents hypothesized pathways based on the photochemistry of related compounds.

Thermal Stability and Decomposition Pathways for Industrial and Research Handling

The thermal stability of L-Alanine, N-nitro-, ethyl ester is a critical consideration for its safe handling in industrial and research settings. Both N-nitroamines and amino acid esters can undergo decomposition at elevated temperatures.

N-nitroamines are known to be energetic materials with limited thermal stability. Their decomposition is often an autocatalytic process initiated by the cleavage of the N-NO2 bond. The decomposition of amino acid esters can also occur at high temperatures, potentially through decarboxylation or other fragmentation pathways. uchile.clresearchgate.netnih.gov

Studies on the thermal decomposition of related compounds, such as nitroanilinoacetic acids and their esters, suggest that intramolecular hydrogen bonding can influence the decomposition mechanism. ias.ac.in For L-Alanine, N-nitro-, ethyl ester, the initial step in thermal decomposition is likely the homolytic cleavage of the N-NO2 bond. The resulting radicals can then initiate a cascade of further decomposition reactions, leading to the formation of various gaseous and solid products. The presence of impurities or catalysts can significantly lower the decomposition temperature.

Table 3: General Thermal Decomposition Characteristics of Related Compound Classes

| Compound Class | Typical Decomposition Onset Temperature | Common Decomposition Products |

| N-Nitroamines | Generally sensitive to heat; decomposition can be exothermic. | Nitrogen oxides (NOx), N2, H2O, CO, CO2, and various organic fragments. |

| Amino Acid Esters | Variable, depending on the specific amino acid and ester group. | Corresponding amino acid, alcohol, and products of decarboxylation. nih.gov |

This table provides general information on the thermal behavior of compound classes related to L-Alanine, N-nitro-, ethyl ester (9CI) and is not based on direct experimental data for the specified compound.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques (e.g., HPLC, GC) for Separation, Purity Assessment, and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of L-Alanine, N-nitro-, ethyl ester. High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of amino acid derivatives. For instance, various suppliers indicate that the purity of similar compounds, such as Nω-Nitro-L-arginine methyl ester hydrochloride, is determined to be ≥98.0% by HPLC. avantorsciences.com This level of precision is crucial for ensuring the quality and reliability of the compound in research settings.

In research, HPLC is also instrumental in monitoring the progress of chemical reactions and studying the metabolism of related nitro-amino acid esters. For example, studies on N(G)-nitro-L-arginine methyl ester (L-NAME), a structurally related inhibitor of nitric oxide synthase, have utilized HPLC to determine its plasma concentrations and to follow its hydrolysis to its active metabolite, N(G)-nitro-L-arginine (L-NOARG). nih.govnih.gov These analyses revealed that L-NAME is rapidly hydrolyzed in biological fluids, a process that can be meticulously tracked using HPLC. nih.gov Such studies underscore the capability of HPLC to separate the parent compound from its metabolites, which is essential for understanding its biological activity. nih.govnih.gov

While gas chromatography (GC) can also be used for the analysis of volatile derivatives of amino acids, HPLC is generally more suited for non-volatile and thermally sensitive compounds like L-Alanine, N-nitro-, ethyl ester. The selection of the chromatographic method would depend on the specific properties of the compound and the goals of the analysis.

Table 1: Chromatographic Purity of Related Amino Acid Derivatives

| Compound | Purity Level | Analytical Method |

|---|---|---|

| Nω-Nitro-L-arginine methyl ester hydrochloride | ≥98.0% | HPLC, titration analysis |

| Nω-Nitro-L-arginine methyl ester hydrochloride | 98% | Not specified |

| Nω-Nitro-L-arginine methyl ester hydrochloride | ≥98% | TLC |

| N^w-Nitro-L-arginine methyl ester hydrochloride | >97.5% | HPLC |

Application in Hyperpolarized NMR Probes for pH Sensing in Ex Vivo/In Vivo Biological Systems (Research Tool Development)

While direct research on the use of L-Alanine, N-nitro-, ethyl ester as a hyperpolarized NMR probe is not documented in the provided search results, extensive research has been conducted on a closely related compound, [1-¹³C]-L-alanine ethyl ester, for pH sensing in biological systems. researchgate.netnih.govnih.gov This research provides a strong basis for the potential application of similar alanine (B10760859) esters in this field.

Hyperpolarized Nuclear Magnetic Resonance (NMR) is a cutting-edge imaging technique that significantly enhances the signal of certain molecules, allowing for real-time monitoring of metabolic and physiological processes in vivo. researchgate.netresearchgate.net The development of pH-sensitive hyperpolarized probes is of great interest as tissue pH is a critical biomarker that is tightly regulated in the body. nih.gov

Researchers have successfully developed and tested hyperpolarized [1-¹³C]-L-alanine ethyl ester as a viable probe for measuring both intracellular and extracellular pH simultaneously. nih.govnih.gov The key findings from this research are:

Membrane Permeability: Alanine ethyl ester readily crosses cell membranes. nih.govnih.gov

pH Sensitivity: The chemical shift of hyperpolarized [1-¹³C]-L-alanine ethyl ester is sensitive to the physiological pH range. nih.gov Specifically, its ¹³C resonance frequencies can shift up to 3.0 ppm per pH unit. escholarship.org

Metabolism: Once inside the cell, the ester is rapidly hydrolyzed to [1-¹³C]-L-alanine, which is then further metabolized to [1-¹³C]lactate and [¹³C]bicarbonate. nih.govnih.gov

Internal Reference: The resulting [1-¹³C]-L-alanine provides a pH-insensitive resonance that can be used as an internal reference, improving the accuracy of pH measurements. nih.govnih.gov

This approach has been demonstrated to be feasible in phantoms and in vivo in rat livers. nih.gov The ability to non-invasively map pH in different tissue compartments opens up new avenues for studying diseases characterized by altered pH, such as cancer and ischemia. escholarship.org

Table 2: Research Findings on Hyperpolarized [1-¹³C]-L-alanine Ethyl Ester for pH Sensing

| Feature | Finding | Reference |

|---|---|---|

| Probe | [1-¹³C]-L-alanine ethyl ester | nih.govnih.gov |

| Application | Simultaneous intracellular and extracellular pH sensing | nih.govnih.gov |

| Mechanism | pH-dependent chemical shift | nih.gov |

| Key Advantage | Cell permeable, provides its own internal reference ([1-¹³C]-L-alanine) | nih.govnih.gov |

| Demonstrated in | Phantoms and in vivo in rat livers | nih.gov |

Future Research Avenues and Untapped Potential in Chemical Sciences

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign methods for the synthesis of L-Alanine, N-nitro-, ethyl ester is a primary area for future investigation. Traditional nitration methods often involve harsh conditions and the use of strong acids, which can lead to undesirable byproducts and environmental concerns.

Future research should focus on catalytic N-nitration of L-alanine ethyl ester. The use of catalysts, such as metal triflates, has shown promise in the O-nitration of alcohols directly with nitric acid, offering a more sustainable approach. rsc.org Adapting such catalytic systems for the selective N-nitration of amino acid esters would be a significant advancement. Another promising direction is the exploration of nitrodesilylation chemistry, which can provide an environmentally friendly route to nitramines using dinitrogen pentoxide. core.ac.uk

Furthermore, biocatalytic strategies for nitration reactions are emerging as a powerful tool in green chemistry. acs.org While enzymatic nitration has been predominantly applied to aromatic compounds, the discovery and engineering of novel N-oxygenases could enable the direct and selective N-nitration of L-alanine ethyl ester under mild, aqueous conditions. acs.org The development of such biocatalytic routes would not only be more sustainable but could also offer high enantioselectivity. chemistryjournals.net

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for L-Alanine, N-nitro-, ethyl ester

| Synthetic Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Nitration | Established methodology | Harsh reagents, low selectivity, waste generation |

| Catalytic N-Nitration | Higher efficiency, reduced waste | Catalyst development and optimization |

| Nitrodesilylation | Environmentally cleaner byproducts | Substrate preparation, reagent handling |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering, substrate scope |

Design and Synthesis of Advanced Derivatives with Tuned Reactivity and Selectivity

The N-nitro functionality in L-Alanine, N-nitro-, ethyl ester offers a unique scaffold for the design and synthesis of advanced derivatives with tailored properties. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the parent molecule. nih.gov

Future work should explore the synthesis of a library of derivatives by modifying the ester group or by introducing substituents on the alanine (B10760859) backbone. For instance, replacing the ethyl ester with other alkyl or aryl groups could modulate the compound's lipophilicity and steric properties, which is crucial for applications in medicinal chemistry and chemical biology. The synthesis of amino-acid-based nitroalkenes from related starting materials has been explored and could serve as a template for creating novel reactive derivatives. mdpi.com

Moreover, the N-nitro group itself can be a precursor for other functionalities. The reduction of the nitro group to a nitroso or an amino group, or its participation in cycloaddition reactions, could yield a diverse range of compounds with potentially interesting biological activities. The synthesis of N-(o-nitroaryl) amino acid esters and their subsequent cyclization demonstrates the versatility of nitro-amino acid derivatives in generating heterocyclic scaffolds.

In-depth Mechanistic Studies of Complex Chemical and Biochemical Transformations

A thorough understanding of the reaction mechanisms of L-Alanine, N-nitro-, ethyl ester is critical for its rational application. The N-nitroamide linkage is known to be labile under certain conditions, and its decomposition pathways are of significant interest.

Future research should focus on detailed kinetic and computational studies of the hydrolysis and thermolysis of L-Alanine, N-nitro-, ethyl ester. Mechanistic analysis of the photolytic decomposition of related S-nitroso compounds has revealed complex radical-based pathways, suggesting that the N-nitro analogue may exhibit similarly intricate reactivity. nih.gov Understanding these decomposition mechanisms is crucial, especially if the compound is to be considered for any biological application, as the release of nitric oxide (NO) or other reactive nitrogen species could have profound physiological effects.

Furthermore, investigating the biochemical transformations of this compound is a key research avenue. The metabolic fate of nitro-containing compounds can be complex, often involving enzymatic reduction of the nitro group. nih.govacs.org Studies on the interaction of L-Alanine, N-nitro-, ethyl ester with various enzymes, particularly reductases, would provide insight into its potential as a prodrug or a bioreductively activated probe. The transformation of amino acids in the presence of reactive nitrogen species is an active area of research and can lead to the formation of various byproducts. nih.gov

Development of the Compound as a Research Tool in Chemical Biology beyond pH Sensing

The unique chemical properties of L-Alanine, N-nitro-, ethyl ester make it a promising candidate for development as a specialized research tool in chemical biology. While some nitro-containing compounds have been used as pH sensors, the potential applications of this molecule are much broader.

The N-nitro group can act as a latent source of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Future research could focus on designing derivatives of L-Alanine, N-nitro-, ethyl ester that release NO in response to specific biological triggers, such as enzymatic activity or changes in the cellular redox environment. Such "smart" NO-donors would be invaluable tools for studying NO-mediated signaling pathways with high spatial and temporal resolution.

Moreover, the compound could be developed into an activity-based probe for specific enzymes. mdpi.commdpi.com By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, derivatives of L-Alanine, N-nitro-, ethyl ester could be used to label and identify enzymes that recognize and process the N-nitro-alanine scaffold. This would be particularly relevant for studying enzymes involved in nitrogen metabolism and detoxification of reactive nitrogen species. nih.gov The development of small-molecule fluorescent probes for reactive nitrogen species is a rapidly advancing field, and N-nitro compounds offer a unique entry point for novel probe design. nih.gov

Finally, the incorporation of L-Alanine, N-nitro-, ethyl ester into peptides could provide a means to study the effects of post-translational modifications involving reactive nitrogen species. The presence of the N-nitro group would introduce a significant perturbation to the peptide structure and electronics, potentially influencing protein-protein interactions and enzymatic processing.

Q & A

Q. What spectroscopic methods are most effective for characterizing the nitro group in N-substituted L-alanine esters?

To confirm the presence of a nitro group in L-Alanine, N-nitro-, ethylester, employ FTIR spectroscopy to identify symmetric and asymmetric N–O stretching vibrations (typically 1,350–1,550 cm⁻¹). Complement this with ¹H/¹³C NMR to observe deshielding effects on adjacent protons and carbons. For crystalline derivatives, powder XRD can validate structural integrity by comparing experimental and simulated diffraction patterns .

Q. How can researchers optimize synthesis protocols for N-nitro amino acid esters to minimize side reactions?

Use anhydrous conditions and controlled temperatures to prevent hydrolysis of the ethyl ester. Introduce the nitro group via electrophilic nitration (e.g., nitric acid/sulfuric acid mixtures) under inert atmospheres. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC-MS .

Q. What safety protocols should be prioritized when handling nitro-substituted amino acid derivatives?

While specific data for this compound is limited, general guidelines for nitro compounds include:

- Conduct reactions in fume hoods with blast shields.

- Use explosion-proof equipment due to potential exothermic decomposition.

- Store products in airtight containers away from heat/light to avoid nitro group degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported electronic properties of N-nitro-L-alanine derivatives?

Perform density functional theory (DFT) calculations to predict electron-withdrawing effects of the nitro group on molecular orbitals. Compare results with experimental data from UV-Vis spectroscopy (absorption edge shifts) and electrochemical impedance spectroscopy (carrier concentration changes). Cross-validate using X-ray photoelectron spectroscopy (XPS) to quantify surface charge distribution .

Q. What strategies address discrepancies in crystallographic data for nitro-functionalized amino acid esters?

Q. How does N-nitro substitution influence the bioactivity of L-alanine derivatives in peptide synthesis?

Incorporate the ester into model peptides via solid-phase synthesis using Fmoc-protected intermediates. Assess steric and electronic effects on peptide conformation using circular dichroism (CD) and nuclear Overhauser effect (NOE) NMR . Compare enzymatic stability with unmodified analogs using HPLC-based degradation assays .

Methodological Guidance

Q. What databases and tools are critical for retrieving authoritative data on nitro-substituted amino acid esters?

- Use SciFinder Scholar to access CAS Registry data, synthetic routes, and safety information.

- Cross-reference NIST Chemistry WebBook for spectroscopic and thermodynamic data.

- Avoid non-peer-reviewed sources (e.g., commercial websites) to ensure reliability .

Q. How can researchers design experiments to study the reactivity of the nitro group in aqueous versus nonpolar environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。